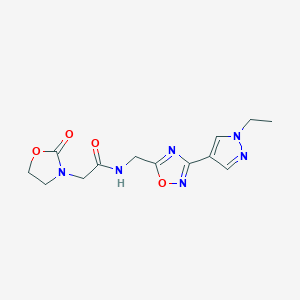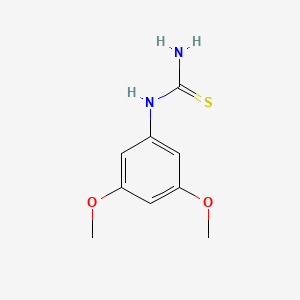
(3,5-Dimethoxy-phenyl)-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethoxy-phenyl)-thiourea, also known as DMPT, is a chemical compound that belongs to the class of thioureas. It has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and material science. DMPT is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. In
Mechanism of Action
The mechanism of action of (3,5-Dimethoxy-phenyl)-thiourea is not fully understood. However, it is believed that this compound acts as a feed attractant and growth promoter in aquatic animals by stimulating the release of appetite-regulating hormones, such as neuropeptide Y and ghrelin. In addition, this compound has been shown to exhibit anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In aquatic animals, this compound has been shown to increase the activity of digestive enzymes, such as amylase, lipase, and protease, and enhance the absorption of nutrients. In addition, this compound has been shown to improve the immune response and reduce the stress response in aquatic animals. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer activities by modulating the expression of various signaling pathways, such as NF-κB and PI3K/Akt.
Advantages and Limitations for Lab Experiments
(3,5-Dimethoxy-phenyl)-thiourea has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high solubility in water and other organic solvents, which makes it easy to dissolve and administer. In addition, this compound has a low toxicity and is relatively stable under normal laboratory conditions. However, this compound has some limitations, including its high cost, limited availability, and potential side effects on aquatic ecosystems.
Future Directions
There are several future directions for the study of (3,5-Dimethoxy-phenyl)-thiourea. In agriculture, further research is needed to understand the mechanisms underlying the growth-promoting and feed-attractant effects of this compound and to develop more effective and sustainable aquaculture practices. In medicine, further research is needed to investigate the potential use of this compound as an anti-inflammatory and anti-cancer agent and to develop more targeted and personalized therapies. In material science, further research is needed to explore the potential applications of this compound as a precursor for the synthesis of various metal complexes and catalysts.
Synthesis Methods
(3,5-Dimethoxy-phenyl)-thiourea can be synthesized through several methods, including the reaction of 3,5-dimethoxyaniline with thiourea, the reaction of 3,5-dimethoxyphenyl isothiocyanate with ammonia, and the reaction of 3,5-dimethoxyphenyl isothiocyanate with urea. Among these methods, the reaction of 3,5-dimethoxyaniline with thiourea is the most commonly used method due to its simplicity and high yield.
Scientific Research Applications
(3,5-Dimethoxy-phenyl)-thiourea has been extensively studied for its potential applications in various fields. In agriculture, this compound has been shown to increase the growth rate and feed intake of aquatic animals, including shrimp, fish, and prawns. In medicine, this compound has been investigated for its potential use as an anti-inflammatory and anti-cancer agent. In material science, this compound has been used as a precursor for the synthesis of various metal complexes and catalysts.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-12-7-3-6(11-9(10)14)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLICXJNABHUHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2464283.png)
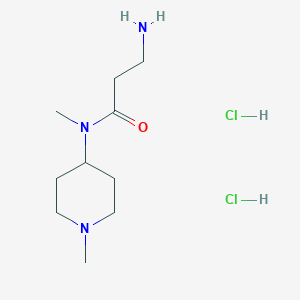
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone](/img/structure/B2464285.png)

amine hydrochloride](/img/structure/B2464288.png)

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)
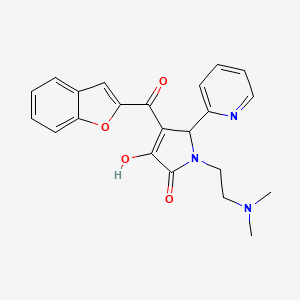
![5-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2464297.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2464298.png)
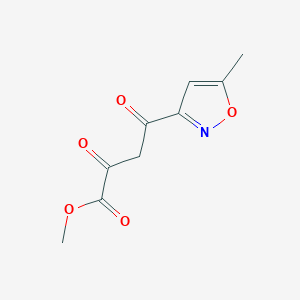
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2464302.png)
